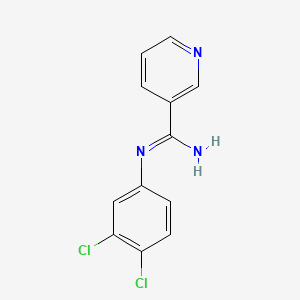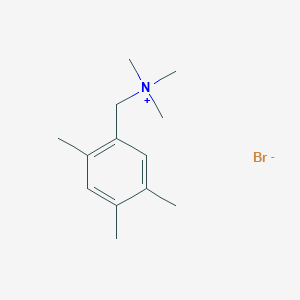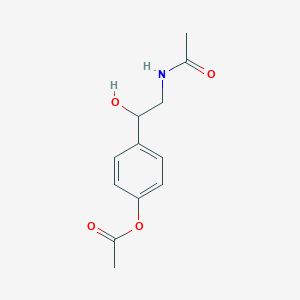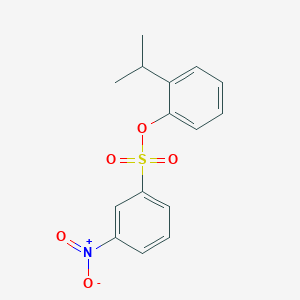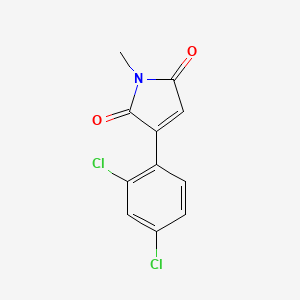![molecular formula C15H18ClNS B14694255 N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride CAS No. 33711-32-9](/img/structure/B14694255.png)
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a sulfanylmethyl group attached to a phenylmethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 4-methylthiobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The sulfanylmethyl group can form bonds with various biomolecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-methylphenyl)sulfanylmethyl]aniline
- **N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
- **N-phenyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
Uniqueness
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is unique due to its specific structure, which includes both a sulfanylmethyl group and a phenylmethanamine backbone
Properties
CAS No. |
33711-32-9 |
|---|---|
Molecular Formula |
C15H18ClNS |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NS.ClH/c1-13-7-9-15(10-8-13)17-12-16-11-14-5-3-2-4-6-14;/h2-10,16H,11-12H2,1H3;1H |
InChI Key |
IYLNZNYMXIQBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
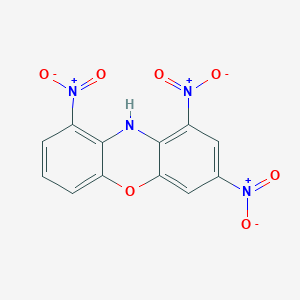

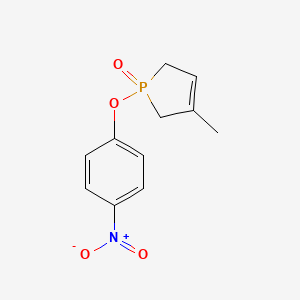
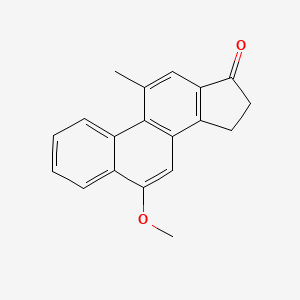
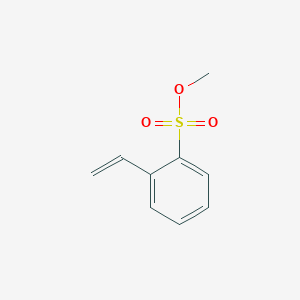
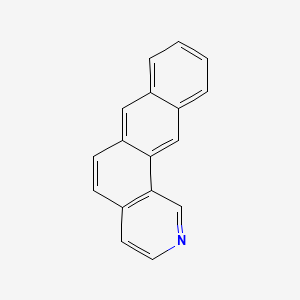
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
